Aldehyde Functional Handle Confers Synthetic Versatility Over Ester Analogs
The aldehyde group at the 5-position enables direct nucleophilic addition and condensation chemistry, providing a divergent synthetic entry point not available to the corresponding methyl ester (CAS: 112101-60-7) or ethyl ester (CAS: 112101-60-7 ethyl analog) derivatives . This functional distinction permits downstream transformations such as reductive amination, hydrazone formation, and Wittig olefination without requiring deprotection or functional group interconversion steps [1].
| Evidence Dimension | Synthetic versatility |
|---|---|
| Target Compound Data | Aldehyde group at C5 position; direct electrophilic handle |
| Comparator Or Baseline | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate (ester protected) |
| Quantified Difference | Aldehyde enables direct nucleophilic addition (e.g., Grignard, hydride, amine) without ester hydrolysis or activation steps; ester requires prior reduction to alcohol or hydrolysis to acid for further functionalization. |
| Conditions | Standard organic synthesis conditions; comparative reactivity inferred from well-established aldehyde vs. ester chemical principles |
Why This Matters
This compound serves as a superior intermediate for diversity-oriented synthesis and library generation, reducing step count and enabling access to aldehyde-specific chemotypes that ester analogs cannot directly provide.
- [1] Patel, R. N. (Ed.). (2016). Green Biocatalysis. John Wiley & Sons. Chapter 5: Aldehyde Functional Group Transformations. View Source
